The synthesis of N-(4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-9-octadecenamide typically involves several key steps:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis. For example, reactions may be conducted under reflux conditions or using microwave-assisted synthesis to enhance efficiency.
The molecular structure of N-(4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-9-octadecenamide can be described by its chemical formula .
Key features include:
The molecular geometry can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond angles and distances critical for understanding reactivity and interaction with biological targets .
N-(4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-9-octadecenamide participates in various chemical reactions:
These reactions are essential for modifying the compound for further studies or enhancing its pharmacological properties .
The mechanism of action of N-(4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-9-octadecenamide primarily involves its role as an inhibitor of FAAH. By inhibiting this enzyme, the compound increases levels of endogenous fatty acid amides such as anandamide, which are known to modulate pain perception, inflammation, and other physiological processes.
The specific binding interactions between this compound and FAAH can be elucidated using molecular docking studies or kinetic assays that measure enzyme activity in the presence of varying concentrations of the inhibitor .
N-(4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-9-octadecenamide has significant potential applications in various scientific fields:
Research continues into optimizing this compound's efficacy and safety profile for clinical applications .
The compound N-(4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-9-octadecenamide (CAS 74677-80-8) features a systematic name reflecting its hybrid architecture. Its molecular formula is C₂₇H₄₁N₃O₂, with a mass of 439.63 g/mol [1] [2]. Structurally, it integrates a 4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole core linked via an amide bond to 9-octadecenamide (oleamide). The pyrazole ring exists in a partially reduced state, with carbonyl functionality at position 5 enhancing hydrogen-bonding capacity. The phenyl group at N1 provides aromatic stacking potential, while the C3 amide connector enables conformational flexibility [2].
The unsaturated C18 chain contains a cis-olefin at the Δ9 position, confirmed by the SMILES notation:CCCCCCCC/C=C\CCCCCCCC(NC(C1)=NN(C2=CC=CC=C2)C1=O)=O
[2]. This unsaturation induces a 30° kink in the alkyl chain, influencing molecular packing and membrane interactions. The pyrazole ring is a privileged scaffold in medicinal chemistry due to its:
Table 1: Key Structural Features of N-(4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-9-octadecenamide
Component | Structural Role | Pharmacophoric Significance |
---|---|---|
1-Phenylpyrazolone | Planar heterocyclic core | Enhances target binding via π-π stacking and H-bonding |
C3 Amide linker | Connects pyrazole to aliphatic chain | Provides conformational flexibility and metabolic stability |
Δ9-Octadecenyl chain | 18-carbon unsaturated hydrocarbon with cis-double bond | Promotes membrane integration and modulates lipophilicity (LogP ≈ 8.5) |
Pyrazole derivatives have evolved from early anti-inflammatory agents to targeted therapeutics. The 1960s saw phenylbutazone (pyrazolidinedione) as a first-generation NSAID, though its toxicity limited use. Structural optimization led to febuxostat (2-aryl-1H-pyrazole), a xanthine oxidase inhibitor approved in 2009 for gout, demonstrating improved selectivity [4]. The 1990s marked a breakthrough with sildenafil (pyrazolo[4,3-d]pyrimidine-7-one), exploiting the pyrazole core for PDE5 inhibition [4] [6].
The dihydropyrazolone moiety in the subject compound represents a strategic advancement:
Table 2: Evolution of Pyrazole-Based Therapeutics
Era | Representative Drug | Core Structure | Therapeutic Application | Advancement Over Predecessors |
---|---|---|---|---|
1960s | Phenylbutazone | Pyrazolidinedione | Anti-inflammatory | First potent NSAID; withdrawn due to toxicity |
1990s | Sildenafil | Pyrazolo[4,3-d]pyrimidine | Erectile dysfunction | PDE5 selectivity via fused heterocycle |
2000s | Febuxostat | 2-Aryl-1H-pyrazole | Gout | Non-purine XO inhibition; reduced side effects |
Contemporary | Subject compound | 4,5-Dihydropyrazolone-amide | Under investigation (e.g., lipid modulation) | Combines rigid scaffold with lipid-like chain |
The C18 cis-unsaturated chain (9-octadecenamide) profoundly impacts bioactivity. Oleamide itself is an endogenous sleep-inducing lipid, binding CB1 receptors and gap junctions [2] [6]. Conjugation to heterocycles amplifies its effects:
In hybrid molecules like the subject compound, the olefinic chain acts as a:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1